3-Phenylpropanal
Overview
Description
3-Phenylpropanal, also known as hydrocinnamaldehyde, is an organic compound with the molecular formula C₉H₁₀O. It is a colorless to pale yellow liquid with a sweet, floral odor reminiscent of hyacinth and balsam. This compound is commonly used in the fragrance industry due to its pleasant aroma and is also a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylpropanal can be synthesized through the hydrogenation of cinnamaldehyde. This process involves the use of a palladium-containing catalyst in the presence of a small amount of water. The reaction conditions typically include moderate temperatures and pressures to achieve high yield and selectivity .
Industrial Production Methods: In industrial settings, the hydrogenation of cinnamaldehyde is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration. The reaction mixture obtained can be directly used in subsequent oxidation reactions to produce 3-phenylpropionic acid without intermediate processing .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-phenylpropionic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 3-phenylpropanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products Formed:
Oxidation: 3-Phenylpropionic acid.
Reduction: 3-Phenylpropanol.
Substitution: Various substituted phenylpropanals depending on the nucleophile used.
Scientific Research Applications
3-Phenylpropanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules and is used in studies related to enzyme-catalyzed reactions.
Medicine: It is involved in the synthesis of antiviral drugs, particularly HIV protease inhibitors.
Industry: It is used in the fragrance industry to produce perfumes and scented products
Mechanism of Action
The mechanism of action of 3-Phenylpropanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can further undergo various transformations. In biological systems, it can be metabolized by aldehyde dehydrogenases to form 3-phenylpropionic acid, which can participate in various metabolic pathways .
Comparison with Similar Compounds
Cinnamaldehyde (3-Phenyl-2-propenal): Similar structure but with a double bond between the second and third carbon atoms.
3-Phenylpropanol: The reduced form of 3-Phenylpropanal with an alcohol group instead of an aldehyde group.
3-Phenylpropionic acid: The oxidized form of this compound with a carboxylic acid group instead of an aldehyde group
Uniqueness: this compound is unique due to its versatile reactivity, allowing it to participate in a wide range of chemical reactions. Its pleasant aroma also makes it valuable in the fragrance industry, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-phenylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCZTXZTJXYWCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047610 | |
Record name | 3-Phenylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or light yellow liquid; [Acros Organics MSDS], Solid, Colourless to slightly yellow liquid, strong pungent floral odour of hyacinth | |
Record name | 3-Phenylpropionaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21015 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 3-Phenylpropanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3-Phenylpropionaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/689/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
97.00 to 98.00 °C. @ 12.00 mm Hg | |
Record name | 3-Phenylpropanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
Record name | 3-Phenylpropionaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/689/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.008-1.018 | |
Record name | 3-Phenylpropionaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/689/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
104-53-0, 1335-10-0 | |
Record name | Benzenepropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenylpropanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanal, phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenylpropanal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9271 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepropanal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanal, phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Phenylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylpropionaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.201 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-phenylpropionaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.920 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PHENYLPROPIONALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP1E86N30T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Phenylpropanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
47 °C | |
Record name | 3-Phenylpropanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Phenylpropanal?
A1: this compound has the molecular formula C9H10O and a molecular weight of 134.18 g/mol.
Q2: How can this compound be characterized spectroscopically?
A: this compound can be characterized using techniques like NMR and IR spectroscopy. For example, 2-14C-3-Phenylpropionaldehyde was utilized in a study involving photolytic decarbonylation, demonstrating the potential for isotopic labeling in mechanistic studies. []
Q3: What is known about the stability of this compound?
A: this compound can undergo degradation in the presence of certain enzymes. For instance, research has shown that enoate reductase can dehydrogenate this compound to trans-cinnamaldehyde in the presence of electron acceptors like oxygen. []
Q4: How can this compound be synthesized through catalytic hydrogenation?
A: this compound can be synthesized by the selective catalytic hydrogenation of cinnamaldehyde. Several studies highlight the use of different catalysts for this reaction, including Ni/SiO2 [], [(2S,4S)-BDPP]Pt(SnCl3)Cl [], and alumina supported bimetallic Pd-Pt and Pd-Rh catalysts [].
Q5: What factors influence the selectivity of cinnamaldehyde hydrogenation to this compound?
A: Factors like the type of catalyst, support material, metal loading, reaction temperature, and pressure significantly affect the selectivity of this compound formation. For example, researchers achieved a 97.57% selectivity for this compound by directly hydrogenating cinnamon oil using a modified Raney-Ni catalyst. [] Another study showed that Pd catalysts supported on structured carbon nanofibers achieved 98% selectivity for this compound at conversions below 56%, highlighting the influence of support material. []
Q6: How does syngas pressure impact the regioselectivity of this compound formation during styrene hydroformylation?
A: Research has demonstrated that regioselectivity can be influenced by adjusting the syngas pressure. For instance, using a rhodium catalyst with a BINOL-derived diphosphoramidite ligand, higher syngas pressures favored the branched aldehyde, while lower pressures favored this compound. []
Q7: Are there alternative synthetic routes to this compound besides cinnamaldehyde hydrogenation?
A: Yes, this compound can be synthesized from allylbenzene via an anti-Markovnikov oxidation using water-soluble palladium nanoparticles. This reaction occurs in neat water at room temperature and atmospheric pressure. [] Another method involves the reaction of thianthrene cation radical tetrafluoroborate with this compound, ultimately leading to the formation of α-ketols through a Lobry de Bruyn–van Ekenstein rearrangement. []
Q8: Is there any reported insecticidal activity associated with this compound?
A: While not directly studied, research on Cuminum cyminum L. essential oil, where this compound is a major component (34.2%), showed insecticidal activity against the larvae of Spodoptera littoralis. This suggests that this compound may contribute to the insecticidal properties of the oil. []
Q9: Has this compound been explored in the context of pest management?
A: Research has identified this compound as one of the seventeen electroantennogram-active compounds in the floral volatiles of Vigna unguiculata. This compound, along with five others, showed potential as an attractant for female legume pod borer moths (Maruca vitrata) in field trapping experiments, suggesting its potential application in pest management strategies. []
Q10: Can this compound be used as a starting material in organic synthesis?
A: Yes, this compound can be used as a building block in organic synthesis. For example, it has been employed in the synthesis of (±)-4-methoxydecanoic acid, a novel antifungal compound. The synthesis involved a Grignard reaction with heptanal, followed by a series of oxidation and methylation steps. []
Q11: Are there any stereoselective syntheses utilizing this compound as a starting material?
A: Yes, this compound was used as a starting material in the stereoselective synthesis of (3S, 4R)-5-Phenylpentane-1, 3, 4-triol, a compound with potential therapeutic applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.